molecular formula C14H10N2O2 B1583952 4-(1h-Benzimidazol-2-yl)benzoic acid CAS No. 66631-29-6

4-(1h-Benzimidazol-2-yl)benzoic acid

Cat. No. B1583952
CAS RN: 66631-29-6
M. Wt: 238.24 g/mol
InChI Key: UMZBLZRCSSUXQR-UHFFFAOYSA-N
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Description

4-(1H-Benzimidazol-2-yl)benzoic acid is a compound with the molecular formula C14H10N2O2 . It is often used as a building block in molecular self-assembly engineering due to its variable conformations and coordination modes .


Synthesis Analysis

The synthesis of benzimidazole derivatives, such as 4-(1H-Benzimidazol-2-yl)benzoic acid, often involves the reaction of o-phenylenediamines with carboxylic acids in the presence of a strong dehydrating agent . A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized, and their structures were established by NMR and MS analysis .


Molecular Structure Analysis

The molecular structure of 4-(1H-Benzimidazol-2-yl)benzoic acid consists of a benzimidazole ring attached to a benzoic acid group . The compound has a molecular weight of 238.25 .


Chemical Reactions Analysis

The compound exhibits characteristic IR absorption peaks corresponding to various functional groups, including NH benzimidazole, NH aminophenyl, CH arom, CH aliph, C=O, C=N, and C=C arom .


Physical And Chemical Properties Analysis

4-(1H-Benzimidazol-2-yl)benzoic acid is a solid at room temperature . It has a boiling point of 508.5±52.0 °C at 760 mmHg . The compound has a density of 1.4±0.1 g/cm^3 .

Scientific Research Applications

Corrosion Inhibition

4-(1H-Benzimidazol-2-yl)benzoic acid derivatives, such as those synthesized in a study by Rbaa et al. (2020), have been investigated for their corrosion inhibition properties. These compounds, specifically 4-(1-((4-hydroxynaphthalen-1-yl)methyl)-5-methyl-1H-benzo[d]imidazol-2-yl)benzoic acid (QN1) and 4-(1-((4-hydroxynaphthalen-1-yl)methyl)-1H-benzo[d]imidazol-2-yl)benzoic acid (QN2), have shown significant effectiveness in protecting steel against corrosion in acidic environments. The study utilizes a variety of experimental techniques, including potentiodynamic polarization and impedance spectroscopy, to evaluate the anticorrosive activity of these compounds, achieving an inhibition efficiency of up to 97.7% for QN1 at specific concentrations (Rbaa et al., 2020).

Material Synthesis and Characterization

In another study, Yang et al. (2013) synthesized two new complexes using 4-(benzimidazol-1-ylmethyl)benzoic acid as a ligand. These complexes were characterized by single-crystal X-ray diffraction among other techniques, and they exhibit unique 2-D pillar-chained frameworks. This research contributes to the understanding of the structural properties of materials synthesized with benzimidazole derivatives, potentially leading to novel applications in material science and engineering (Yang et al., 2013).

Biological Applications

Arshad et al. (2020) developed a compound based on a benzimidazole thiourea moiety, which exhibited promising activities in terms of elastase inhibition, antioxidant capacity, and DNA binding potential. This compound, N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-benzoyl thiourea, was synthesized and characterized, revealing its potential as a candidate for various biological applications. The study encompasses both theoretical and experimental methodologies, providing a comprehensive understanding of the compound's properties and interactions (Arshad et al., 2020).

Anticancer Research

A study by Rashid (2020) focused on the design and synthesis of bis-benzimidazole compounds with the aim of discovering new anticancer agents. These compounds were tested against a panel of cancer cell lines, showing notable activity. The research also included predictions of drug-like properties and toxicity, highlighting the potential of benzimidazole derivatives in the development of anticancer drugs (Rashid, 2020).

Quantum Computational Studies

Khanum et al. (2022) conducted experimental and theoretical studies on 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, examining its structural, electronic, and vibrational properties. The research utilized various spectroscopic and computational techniques to elucidate the compound's characteristics, which could inform further studies on its potential applications in various fields (Khanum et al., 2022).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Benzimidazole derivatives, including 4-(1H-Benzimidazol-2-yl)benzoic acid, have been extensively utilized as a drug scaffold in medicinal chemistry due to their wide-ranging biological activity . Future research may focus on exploring new synthetic routes and further investigating the biological activities of these compounds .

properties

IUPAC Name

4-(1H-benzimidazol-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c17-14(18)10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMZBLZRCSSUXQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50353952
Record name 4-(1h-benzimidazol-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1h-Benzimidazol-2-yl)benzoic acid

CAS RN

66631-29-6
Record name 4-(1h-benzimidazol-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Methyl 4-(1H-benzimidazol-2-yl)benzoate (Step A) (2.63 g) is stirred in THF (50 mL) and water (10 mL) with sodium hydroxide (2.08 g) at reflux for 4 hours. The solvent is evaporated and the residue treated with 2N hydrochloric acid (100 mL). The resulting suspension is collected, washed with methanol/ethyl acetate and dried to give 2.52 g of the title compound as a white solid.
Quantity
2.63 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
2.08 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Resin-bound 4-carboxybenzaldehyde (subn. 0.65 mmol/g, 400 mg, 0.26 mmol) was suspended in DMA (3 mL) and treated with 1,2-phenylenediamine (2.6 mmol) and TCNE (2.6 mmol). The suspension was sonicated for 1 h and shaken at 25° C. for an additional 22 h. The resin was filtered, washed with DMA, DCM, and dried under high vacuum. The benzimidazole was cleaved from the solid support with 20% (v/v) TFA in DCM (2×5 mL, 15 min) and the combined filtrates were evaporated to give the title compound. 1H NMR (d6-DMSO) δ 7.35-7.43 (m, 2H), 7.69-7.78 (m, 2H), 8.19 (d, 2H, J=8.3 Hz), 8.26-8.34 (m, 2H), 12.50-14.20 (br s, CO2H). MS (API-ES+) m/z 239 (M+H).
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
2.6 mmol
Type
reactant
Reaction Step Two
Name
Quantity
2.6 mmol
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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